3-(3,4-dichlorophenyl)pentanedioic acid
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Overview
Description
3-(3,4-dichlorophenyl)pentanedioic acid is an organic compound characterized by the presence of a glutaric acid moiety substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)pentanedioic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylationThe reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol, with a base like piperidine or pyridine to catalyze the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalysis using engineered enzymes has been explored for the synthesis of chiral intermediates, which can be applied to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
3-(3,4-dichlorophenyl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity to these targets, while the glutaric acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenylacetic acid
- 3,4-Dichlorophenylpropionic acid
- 3,4-Dichlorophenylhydrazine
Uniqueness
3-(3,4-dichlorophenyl)pentanedioic acid is unique due to the presence of both the dichlorophenyl group and the glutaric acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H10Cl2O4 |
---|---|
Molecular Weight |
277.10 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)pentanedioic acid |
InChI |
InChI=1S/C11H10Cl2O4/c12-8-2-1-6(3-9(8)13)7(4-10(14)15)5-11(16)17/h1-3,7H,4-5H2,(H,14,15)(H,16,17) |
InChI Key |
TUSJYIJYZZPHDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)CC(=O)O)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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